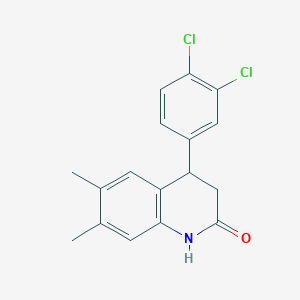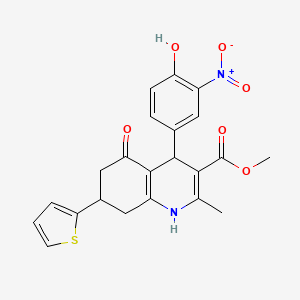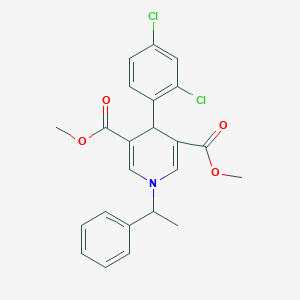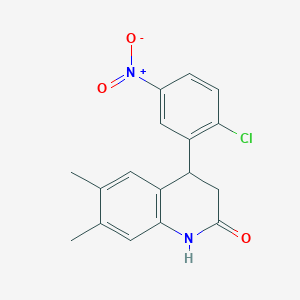
4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
説明
4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as DDQ, is a chemical compound that has been widely used in scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. DDQ has been extensively studied due to its unique properties and potential applications in various fields of research.
作用機序
DDQ acts as an oxidizing agent, which means that it facilitates the transfer of electrons from one molecule to another. In organic synthesis reactions, DDQ facilitates the oxidation of alcohols and aldehydes to form ketones and carboxylic acids. In analytical chemistry, DDQ is used to oxidize certain compounds, which can then be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects:
DDQ has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DDQ can induce oxidative stress in cells, which can lead to cell death. DDQ has also been shown to have anti-inflammatory and anti-tumor properties in certain cell lines.
実験室実験の利点と制限
One of the main advantages of using DDQ in lab experiments is its high selectivity and efficiency in oxidizing certain compounds. DDQ is also relatively inexpensive and easy to obtain. However, one of the limitations of using DDQ is its potential toxicity, which can pose a risk to researchers if not handled properly.
将来の方向性
There are several potential future directions for research involving DDQ. One area of interest is the development of new synthetic methods using DDQ as a catalyst. Another potential direction is the investigation of DDQ's potential applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DDQ, and to determine its safety and toxicity in various cell lines and animal models.
科学的研究の応用
DDQ has been widely used in scientific research applications such as organic synthesis, analytical chemistry, and biochemistry. It is commonly used as an oxidizing agent in organic synthesis reactions, particularly in the oxidation of alcohols and aldehydes. DDQ has also been used as a reagent for the detection and quantification of certain compounds in analytical chemistry.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-9-5-13-12(11-3-4-14(18)15(19)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXUBZKQKMTCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932568.png)
![3-(2-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932572.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3932577.png)
![4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B3932584.png)
![3-(2-chlorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932602.png)




![ethyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3932655.png)
![4-nitro-5-{[4-(4-pyridinylmethyl)phenyl]amino}phthalonitrile](/img/structure/B3932656.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylacrylamide](/img/structure/B3932660.png)
![N-[6-(4-chlorophenyl)-5-phenylfuro[2,3-d]pyrimidin-4-yl]-4-nitrobenzamide](/img/structure/B3932664.png)